molecular formula C7H10N4O B1504937 N-(5-Hydrazinylpyridin-2-YL)acetamide CAS No. 769912-56-3

N-(5-Hydrazinylpyridin-2-YL)acetamide

Cat. No.: B1504937
CAS No.: 769912-56-3
M. Wt: 166.18 g/mol
InChI Key: FHPCZYJJBPRJRB-UHFFFAOYSA-N
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Description

N-(5-Hydrazinylpyridin-2-yl)acetamide is a pyridine-based acetamide derivative characterized by a hydrazinyl (-NH-NH₂) group at the 5-position of the pyridine ring and an acetamide (-NH-CO-CH₃) moiety at the 2-position.

Properties

IUPAC Name

N-(5-hydrazinylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-5(12)10-7-3-2-6(11-8)4-9-7/h2-4,11H,8H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPCZYJJBPRJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700150
Record name N-(5-Hydrazinylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769912-56-3
Record name N-(5-Hydrazinylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of N-(5-Hydrazinylpyridin-2-yl)acetamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Hydrazinylpyridin-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

N-(5-Hydrazinylpyridin-2-YL)acetamide has been investigated for its potential as an anti-cancer agent. The hydrazine group is known for its ability to form reactive intermediates that can interact with biological macromolecules, potentially leading to cytotoxic effects on cancer cells.

Case Study: Anti-Glioblastoma Activity

A study focused on the synthesis of pyridine derivatives, including this compound, evaluated their cytotoxicity against glioblastoma cell lines. The results indicated that certain derivatives exhibited significant anti-glioblastoma activity, with IC50 values in the low micromolar range. This suggests a promising avenue for further development as a targeted therapy for aggressive brain tumors .

Antifungal Properties

Research has shown that derivatives of hydrazine compounds can possess antifungal activity. The synthesis of this compound analogs has been linked to enhanced antifungal efficacy against various Candida species.

Table 1: Antifungal Activity of Hydrazine Derivatives

CompoundTarget OrganismMIC (µg/mL)Comparison to Fluconazole
Compound A (this compound)Candida albicans≤ 25More effective
Compound BRhodotorula mucilaginosa≤ 25More effective
Fluconazole-50-

This table summarizes findings from studies where this compound and its analogs were tested against fungal strains, demonstrating superior activity compared to established treatments like fluconazole .

Enzyme Inhibition Studies

This compound has also been explored as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Case Study: CDK Inhibition

A recent study reported the synthesis of various hydrazine-based compounds, including this compound, assessing their inhibitory effects on CDK2/cyclin complexes. The most potent analogs demonstrated K_i values below 10 µM, indicating strong potential as therapeutic agents targeting cancer cell proliferation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Modifications to the hydrazine moiety and pyridine ring can significantly impact biological activity.

Table 2: SAR Analysis of Hydrazine Derivatives

ModificationActivity ChangeNotes
Substitution on PyridineIncreased potencyEnhanced interaction with targets
Alteration of HydrazineDecreased toxicityImproved selectivity

This table outlines how specific modifications can enhance or diminish the activity and selectivity of the compound, guiding future synthetic strategies .

Mechanism of Action

The mechanism by which N-(5-Hydrazinylpyridin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine-Containing Acetamides in Enzyme Inhibition

Several pyridine-based acetamides exhibit strong binding affinities to enzyme active sites. For example:

  • 2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) binds to SARS-CoV-2 Mpro via interactions between its pyridine ring and HIS163, with a binding affinity < −22 kcal/mol. The acetamide linker forms hydrogen bonds with ASN142 and GLN189 .
  • N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0) similarly occupies the enzyme’s lateral pocket but lacks a hydrazinyl group, relying on urea for H-bonding .

Substituent Position Effects on Crystallography and Bioactivity

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Meta-substitution with electron-withdrawing groups (e.g., Cl) alters crystal packing and lattice parameters, suggesting that the hydrazinyl group’s position (meta to acetamide) could influence solubility and stability .
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Para-substitution on the phenyl ring correlates with anti-cancer activity (IC₅₀ < 10 µM), whereas meta-substituted analogs show reduced potency .

Comparison : The hydrazinyl group’s meta position may optimize steric and electronic effects for target engagement, analogous to para-substituted anti-cancer acetamides.

Pharmacological Activities of Hydrazine Derivatives

  • N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: A MAO-A inhibitor (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B, highlighting the role of fused heterocycles in enzyme inhibition .
  • N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide : A pyrazole-pyridine hybrid with uncharacterized bioactivity, illustrating structural diversity in acetamide scaffolds .

Comparison : The hydrazinyl group in N-(5-Hydrazinylpyridin-2-yl)acetamide may confer MAO-B or cholinesterase inhibitory activity, as seen in milacemide analogs .

Data Tables: Key Properties of Selected Acetamides

Compound Name Substituents/Features Biological Activity/Property Reference
This compound 5-hydrazinyl, 2-acetamide Theoretical H-bond donor/acceptor
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) 3-cyanophenyl, pyridin-3-yl SARS-CoV-2 Mpro inhibition (ΔG < −22 kcal/mol)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, trichloro-acetamide Altered crystal packing (monoclinic system)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) 4-OCH₃, sulfonyl-pyrrolidine Anti-cancer (IC₅₀ = 5.2 µM, HCT-116)
N-(5-Chloropyridin-2-yl)-2-phenylsulfanylacetamide 5-Cl, phenylsulfanyl Structural analog (no bioactivity reported)

Key Research Findings and Implications

Binding Affinity : Pyridine rings in acetamides consistently interact with HIS163 in SARS-CoV-2 Mpro, while substituents like hydrazinyl may improve affinity through secondary interactions .

Enzyme Selectivity : Hydrazine derivatives (e.g., milacemide) show MAO-B inhibition, suggesting this compound could target neurological enzymes .

Biological Activity

N-(5-Hydrazinylpyridin-2-YL)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 769912-56-3

Synthesis

This compound can be synthesized through various methods involving hydrazine derivatives and pyridine-based precursors. The synthesis typically involves the reaction of 5-chloropyridine derivatives with hydrazine, followed by acetamide formation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Several studies have indicated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, hydrazones related to this compound show efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties
    • Research has highlighted the anticancer potential of hydrazone derivatives. For example, certain synthesized hydrazones have demonstrated IC50 values ranging from 4 to 17 µM against various cancer cell lines, indicating potent antiproliferative activity . The mechanism often involves the inhibition of critical cellular pathways associated with tumor growth.
  • Anti-inflammatory Effects
    • Compounds containing hydrazine moieties have been reported to possess anti-inflammatory properties. This is crucial for developing new therapeutic agents targeting inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Candida albicans12.5

These results indicate that the compound exhibits promising antimicrobial activity comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that this compound derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer):

Cell LineIC50 (µM)
A5496.7
MCF-78.0

These findings suggest that modifications in the hydrazone structure can enhance anticancer activity significantly .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • DNA Interaction : Hydrazones often exhibit DNA-binding properties, leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Hydrazinylpyridin-2-YL)acetamide
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N-(5-Hydrazinylpyridin-2-YL)acetamide

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